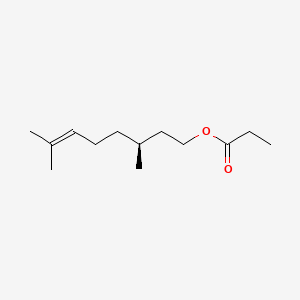
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further linked to a tetrachlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3,4,5-tetrachlorophenoxy)acetate typically involves the esterification of 2,3,4,5-tetrachlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tetrachlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl (2,3,4,5-tetrachlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification properties but lacking the tetrachlorophenoxy group.
Methyl (2,3,4,5-tetrachlorophenoxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
2,3,4,5-Tetrachlorophenol: The parent phenol compound without the ester linkage.
Uniqueness
This compound is unique due to the presence of the tetrachlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
Properties
CAS No. |
88927-42-8 |
|---|---|
Molecular Formula |
C10H8Cl4O3 |
Molecular Weight |
318.0 g/mol |
IUPAC Name |
ethyl 2-(2,3,4,5-tetrachlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl4O3/c1-2-16-7(15)4-17-6-3-5(11)8(12)10(14)9(6)13/h3H,2,4H2,1H3 |
InChI Key |
RHRBTKQRBONJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


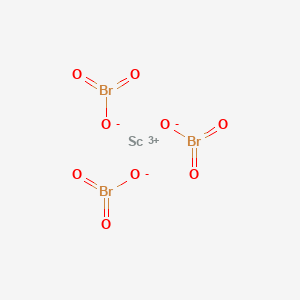
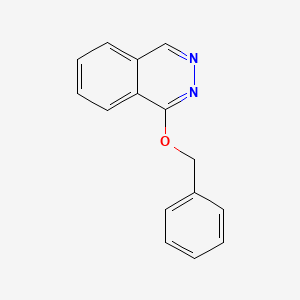

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
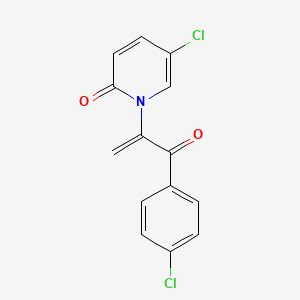
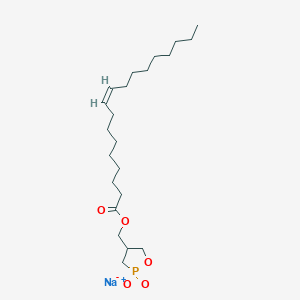

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


